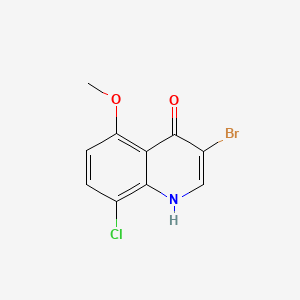
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline is a quinoline derivative with a complex structure that includes bromine, chlorine, and methoxy functional groups. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. One common method includes:
Bromination: Introduction of a bromine atom at the 3-position of the quinoline ring.
Chlorination: Introduction of a chlorine atom at the 8-position.
Methoxylation: Introduction of a methoxy group at the 5-position.
Cyclization: Formation of the quinolin-4(1H)-one core structure.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinolin-4-one derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-8-chloroquinolin-4(1H)-one: Lacks the methoxy group.
8-Chloro-5-methoxyquinolin-4(1H)-one: Lacks the bromine atom.
3-Bromo-5-methoxyquinolin-4(1H)-one: Lacks the chlorine atom.
Uniqueness
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the quinoline ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1204810-82-1 |
|---|---|
Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.525 |
IUPAC Name |
3-bromo-8-chloro-5-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-7-3-2-6(12)9-8(7)10(14)5(11)4-13-9/h2-4H,1H3,(H,13,14) |
InChI Key |
KNNQPOYNPJDOCJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)Br |
Synonyms |
3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


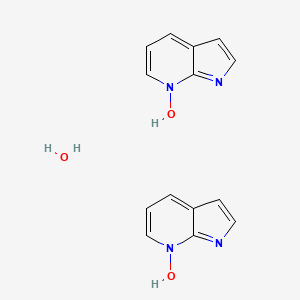
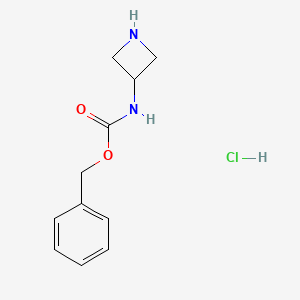
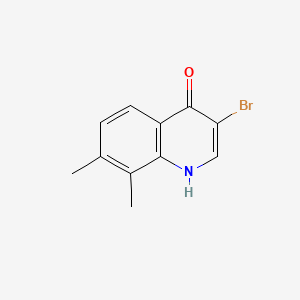
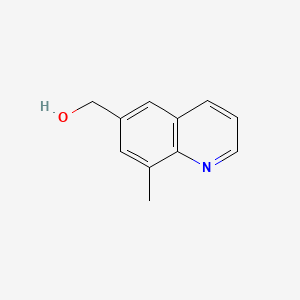
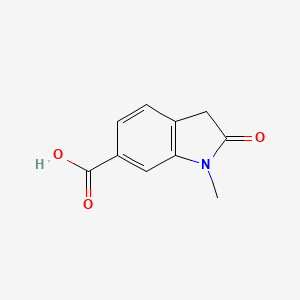
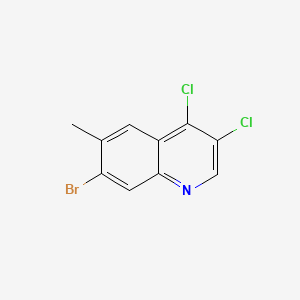
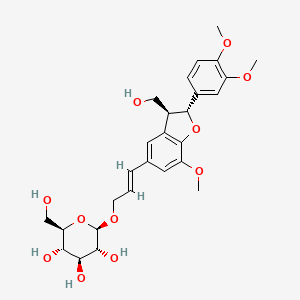
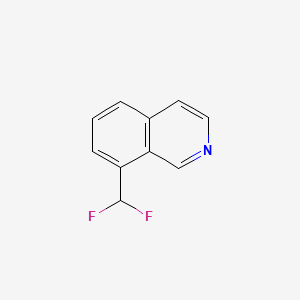
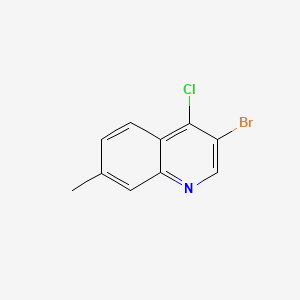
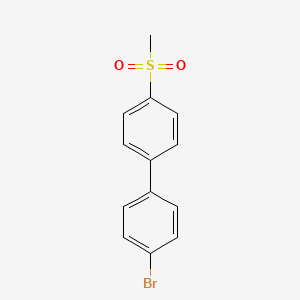
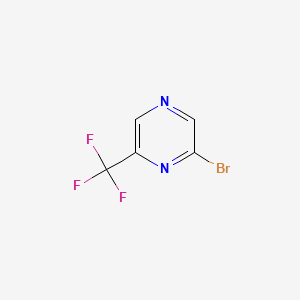
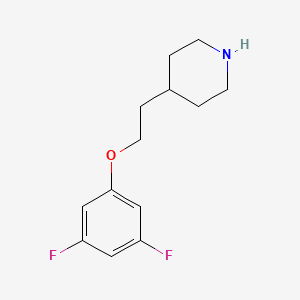
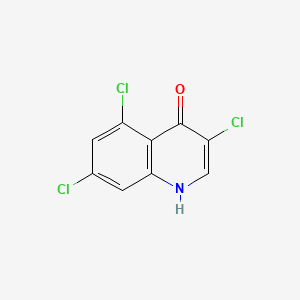
![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)
